An In-Depth Technical Guide to the Chemical Properties of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
An In-Depth Technical Guide to the Chemical Properties of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine
Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine. This compound integrates two key pharmacophores: a 4-(aminomethyl)piperidine core and an N-(3-phenylpropyl) substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, while the phenylpropyl moiety is known to interact with various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, an analysis of the compound's reactivity, and insights into its potential as a research tool and synthetic building block.
Introduction and Compound Profile
The piperidine ring is a foundational heterocyclic motif in modern pharmacology, present in numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for targeting a wide array of biological receptors. The compound 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine is a disubstituted piperidine derivative of significant interest. It features a primary aminomethyl group at the C4 position, a common linker element in drug design, and a 3-phenylpropyl group on the piperidine nitrogen, which imparts lipophilicity and potential for specific receptor interactions.[2][3]
This structural arrangement suggests potential utility in neuroscience research, as similar structures are known to modulate central nervous system (CNS) targets, including monoamine transporters and sigma receptors.[3] This guide elucidates the core chemical characteristics of this molecule to support its application in synthesis and discovery programs.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [1-(3-phenylpropyl)piperidin-4-yl]methanamine | N/A |
| CAS Number | 223567-74-6 | [4][5] |
| Molecular Formula | C₁₅H₂₄N₂ | Calculated |
| Molecular Weight | 232.37 g/mol | Calculated |
Caption: Chemical structure of 1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine.
Synthesis and Purification
Causality of Experimental Design: The chosen strategy, direct N-alkylation, leverages the inherent difference in nucleophilicity between the secondary amine of the piperidine ring and the primary amine of the aminomethyl group.[6] To prevent undesired reactions at the primary amine, it is prudent to employ a protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for alkylation and can be cleanly removed under acidic conditions.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine via N-alkylation of Boc-protected 4-(aminomethyl)piperidine.
Part A: Protection of the Primary Amine
-
Reagents & Setup: Dissolve 4-(aminomethyl)piperidine (1.0 eq.) in dichloromethane (DCM).[2] Add a suitable base such as triethylamine (1.1 eq.). Cool the solution to 0 °C in an ice bath.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-(aminomethyl)piperidine, which can often be used without further purification.
Part B: N-Alkylation of the Piperidine Ring
-
Reagents & Setup: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous acetonitrile, add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.) as a base.[7]
-
Alkylation: Add 1-bromo-3-phenylpropane (1.1 eq.) to the suspension. Heat the mixture to reflux (approx. 82 °C) and stir for 18-24 hours. The use of a mild base like K₂CO₃ and a polar aprotic solvent facilitates the SN2 reaction.[8]
-
Workup & Purification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product, tert-butyl (1-(3-phenylpropyl)piperidin-4-yl)methylcarbamate, can be purified by flash column chromatography on silica gel.
Part C: Deprotection of the Primary Amine
-
Reagents & Setup: Dissolve the purified Boc-protected intermediate (1.0 eq.) in DCM or 1,4-dioxane.
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane, and stir at room temperature for 2-4 hours.[9]
-
Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the final product, 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine.
Physicochemical Properties
The physicochemical properties of this molecule are dictated by its composite structure. The tertiary amine within the piperidine ring and the primary exocyclic amine are basic centers, while the phenylpropyl group introduces significant lipophilicity.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Source |
|---|---|---|
| Physical State | Expected to be an oil or low-melting solid at room temperature. | Similar piperidine derivatives are often oils or solids.[7] |
| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, methanol, DMSO). The dihydrochloride salt form is expected to have significantly enhanced aqueous solubility. | The large hydrocarbon structure reduces water solubility. Salt formation introduces ionic character, improving interaction with polar solvents like water.[3] |
| pKa (Predicted) | Two pKa values are expected: ~9.5-10.5 for the piperidinium ion and ~8.5-9.5 for the aminomethyl ammonium ion. | These ranges are typical for secondary/tertiary piperidines and primary alkylamines, respectively. |
| LogP (Predicted) | ~3.0 - 3.5 | The phenylpropyl group significantly increases lipophilicity compared to the parent 4-(aminomethyl)piperidine.[10] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental data for this specific molecule is not published, the expected spectral features can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet between δ 7.1-7.3 ppm corresponding to the 5 protons of the monosubstituted phenyl ring.
-
Propyl Chain Protons: Three distinct multiplets: a triplet at ~δ 2.6 ppm (-CH₂-Ph), a multiplet at ~δ 1.8 ppm (-CH₂-), and a triplet at ~δ 2.3 ppm (-N-CH₂-).
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.2-3.0 ppm. Protons on carbons adjacent to the nitrogen will be further downfield.
-
Aminomethyl Protons: A doublet at ~δ 2.5-2.7 ppm (-CH-CH₂-NH₂).
-
Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Approximately 12-13 unique signals are expected in the aliphatic region (δ 25-65 ppm) for the piperidine and propyl carbons.
-
Three to four signals are expected in the aromatic region (δ 125-145 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular Ion: A prominent molecular ion peak (M⁺) at m/z 232.
-
Fragmentation: Key fragmentation patterns would include cleavage of the bond between the piperidine nitrogen and the propyl chain, and loss of the aminomethyl group.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
Chemical Reactivity and Stability
The reactivity of 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine is centered on its two nitrogen atoms.
-
Primary Amine Reactivity: The exocyclic aminomethyl group behaves as a typical primary amine. It is nucleophilic and can readily undergo:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
-
-
Tertiary Amine Reactivity: The piperidine nitrogen is a tertiary amine.
-
Basicity: It is a strong base and will be readily protonated by acids to form a piperidinium salt. The formation of a dihydrochloride salt, protonating both nitrogens, is a common method for improving the handling, stability, and solubility of such compounds.[3]
-
Oxidation: It can be oxidized by strong oxidizing agents.
-
-
Stability: The compound is generally stable under standard laboratory conditions. As a free base, it is susceptible to slow oxidation and can absorb atmospheric CO₂. Conversion to a hydrochloride salt significantly enhances its long-term stability and simplifies handling.[3]
Caption: Representative acylation reaction at the primary amine.
Potential Applications in Research and Drug Development
The structural motifs within 1-[1-(3-phenylpropyl)piperidin-4-yl]methanamine make it a valuable compound for several research applications.
-
Synthetic Building Block: The primary amine serves as a versatile handle for elaboration into more complex molecules. It is a key intermediate for synthesizing libraries of compounds for screening in drug discovery programs.[2][11]
-
Medicinal Chemistry Scaffold: The core structure is analogous to compounds investigated for CNS activity. Piperidine derivatives with N-arylalkyl substituents are frequently explored as ligands for sigma receptors, dopamine transporters, and other neurotransmitter systems.[3][12] Therefore, this compound could serve as a lead structure or a tool compound for probing these biological targets.
-
Fragment-Based Drug Design: Both the 4-(aminomethyl)piperidine and the 3-phenylpropyl fragments are common in known bioactive molecules. The compound can be used in fragment-linking or fragment-elaboration strategies to design novel therapeutic agents.
Conclusion
1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine is a synthetically accessible and chemically versatile molecule. Its properties are defined by the interplay between a basic piperidine core, a nucleophilic primary amine, and a lipophilic phenylpropyl substituent. This guide provides a foundational understanding of its synthesis, physicochemical characteristics, and reactivity, positioning it as a valuable tool for researchers in organic synthesis, medicinal chemistry, and pharmacology. The strategic combination of its structural features suggests a high potential for its use as a scaffold in the development of novel CNS-active agents.
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